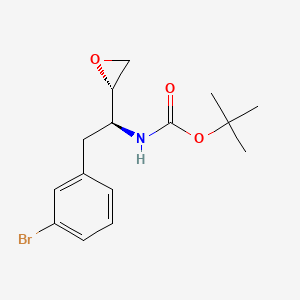![molecular formula C14H15FN2O B1319343 N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine CAS No. 937598-09-9](/img/structure/B1319343.png)
N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide” is a compound with the CAS Number: 946774-96-5 and a molecular weight of 260.27 . Another related compound is “N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride” with the CAS Number: 1185094-28-3 and a molecular weight of 296.73 .
Molecular Structure Analysis
The InChI code for “N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide” is 1S/C14H13FN2O2/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16/h2-8H,16H2,1H3,(H,17,18) . For “N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride”, the InChI code is 1S/C14H13FN2O2.ClH/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(16)7-13(14)15;/h2-8H,16H2,1H3,(H,17,18);1H .
Physical And Chemical Properties Analysis
The molecular weight of “N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide” is 260.27 , and for “N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride” it is 296.73 .
Wissenschaftliche Forschungsanwendungen
Selective Detection of Trinitrophenol/Picric Acid
- N,N-Dimethylamine-decorated fluorescent imidazole borates, structurally related to N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine, have been synthesized for the selective detection of trinitrophenol/picric acid (PA). The interaction involves deprotonation of PA by the -NMe2 group and weak interactions, facilitating selective detection over other polynitrated compounds (Dhanunjayarao et al., 2016).
Enhancement of Fluorescence in Stilbene Derivatives
- Studies on the introduction of N-phenyl substituents to 4-aminostilbenes, which have structural similarities to N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine, indicate a more planar ground-state geometry about the nitrogen atom, leading to a red shift in absorption and fluorescence spectra and a larger charge-transfer character in the fluorescent excited state (Yang et al., 2002).
NMR and X-ray Analysis in Drug Development
- In drug development, particularly for bicalutamide derivatives, N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine related structures have been observed to undergo unique 1,4-N-->O migrations during N-methylation. These migrations have been confirmed through NMR and X-ray analysis, highlighting the compound's relevance in pharmaceutical chemistry (Patil et al., 2006).
Synthesis of Fluorescent Probes for Protein-Protein Interaction Studies
- The solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide, a derivative of N,N-dimethylamine, has been developed as an unnatural amino acid for studying protein-protein interactions. Its fluorescence quantum yield changes significantly with the local solvent environment, providing a tool for dynamic studies of protein interactions (Loving & Imperiali, 2008).
Applications in Radiochemical Synthesis and Imaging
- N,N-Dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, structurally similar to N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine, have been synthesized and evaluated for their potential in positron emission tomography (PET) imaging of the human brain serotonin transporter (SERT), providing insights into radiochemical synthesis and neurological imaging (Jarkas et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[3-(dimethylamino)phenoxy]-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-17(2)11-4-3-5-12(9-11)18-14-7-6-10(16)8-13(14)15/h3-9H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGQKXGUHILDOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319295.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)
